4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonic acid dichloride
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Overview
Description
5-Amino-alpha.alpha.alpha-trifluor-toluol-2.4-disulfonsaeure dichloride is a chemical compound with the molecular formula C7H5ClF3N. It is a monochlorobenzene derivative that contains both amino and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-alpha.alpha.alpha-trifluor-toluol-2.4-disulfonsaeure dichloride can be achieved through several methods. One common laboratory method involves the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst . The reaction can be represented as follows: [ \text{PhX} + \text{CF}_3\text{I} \rightarrow \text{PhCF}_3 ] where X represents a halide group (I or Br).
Industrial Production Methods
On an industrial scale, the production of this compound typically involves the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor . The reaction is as follows: [ \text{PhCCl}_3 + 3 \text{HF} \rightarrow \text{PhCF}_3 + 3 \text{HCl} ]
Chemical Reactions Analysis
Types of Reactions
5-Amino-alpha.alpha.alpha-trifluor-toluol-2.4-disulfonsaeure dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as nitric acid for oxidation reactions.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst for reduction reactions.
Substitution reagents: Such as sodium hydroxide for halogen substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro and substituted amino derivatives .
Scientific Research Applications
5-Amino-alpha.alpha.alpha-trifluor-toluol-2.4-disulfonsaeure dichloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological activities.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-alpha.alpha.alpha-trifluor-toluol-2.4-disulfonsaeure dichloride involves its interaction with specific molecular targets and pathways. As a Bronsted base, it can accept a hydron from a donor, influencing various biochemical processes . Additionally, its trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: A similar compound with the formula C6H5CF3, used as a solvent and synthetic intermediate.
5-Amino-2-chlorobenzotrifluoride: Another similar compound with the formula C7H5ClF3N, used in the production of herbicides and pharmaceuticals.
Trifluoroacetic acid: An organofluorine compound with the formula CF3CO2H, used in organic synthesis.
Uniqueness
5-Amino-alpha.alpha.alpha-trifluor-toluol-2.4-disulfonsaeure dichloride is unique due to its combination of amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-amino-6-(trifluoromethyl)benzene-1,3-disulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3NO4S2/c8-18(14,15)5-2-6(19(9,16)17)4(13)1-3(5)7(10,11)12/h1-2H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYGWCRGOWDFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)Cl)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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